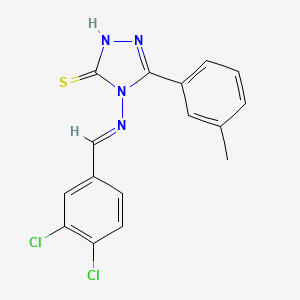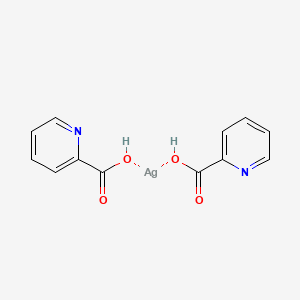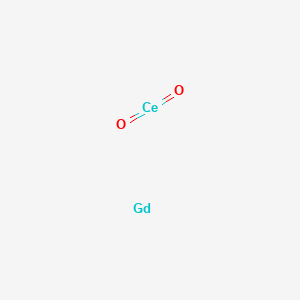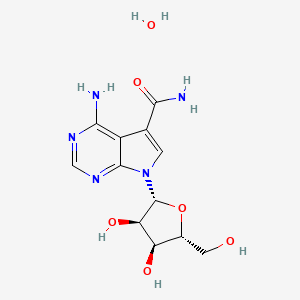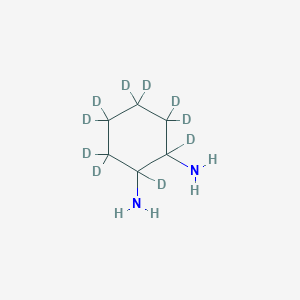
1,2-Cyclohexane-d10-diamine (cis/trans mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexane-d10-diamine (cis/trans mixture) is a deuterated version of 1,2-diaminocyclohexane, where the hydrogen atoms are replaced with deuterium. This compound is a mixture of its cis and trans isomers. It is commonly used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Cyclohexane-d10-diamine can be synthesized through the hydrogenation of o-phenylenediamine in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to ensure complete hydrogenation and isotopic exchange.
Industrial Production Methods
In an industrial setting, the production of 1,2-Cyclohexane-d10-diamine involves large-scale hydrogenation reactors where o-phenylenediamine is exposed to deuterium gas. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to separate the cis and trans isomers.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Cyclohexane-d10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced further to form cyclohexane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Cyclohexane derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexane-d10-diamine is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: Employed in isotope labeling studies to trace metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of deuterated materials and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism of action of 1,2-Cyclohexane-d10-diamine depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, its deuterium labeling allows for the tracing of metabolic pathways without altering the compound’s chemical properties significantly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diaminocyclohexane: The non-deuterated version, commonly used in similar applications but without the isotopic labeling benefits.
1,3-Diaminocyclohexane: Another isomer with different spatial arrangement, affecting its reactivity and applications.
1,2-Diaminopropane: A smaller diamine with different chemical properties and uses.
Uniqueness
1,2-Cyclohexane-d10-diamine is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. This isotopic labeling allows for more precise tracking and analysis in various scientific applications, making it a valuable tool in research and industry.
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
124.25 g/mol |
IUPAC-Name |
1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/i1D2,2D2,3D2,4D2,5D,6D |
InChI-Schlüssel |
SSJXIUAHEKJCMH-MBXGXEIXSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])N)([2H])N)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCC(C(C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

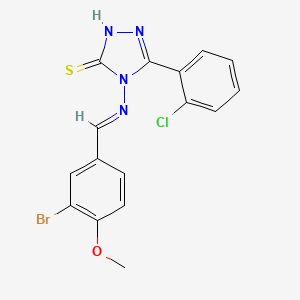

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
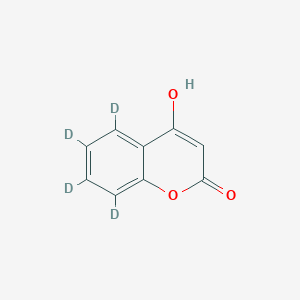
![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)

